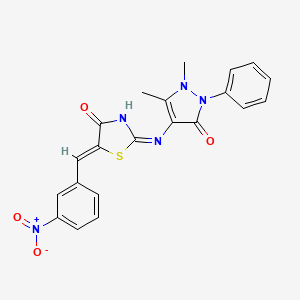

(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(3-nitrobenzylidene)thiazol-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

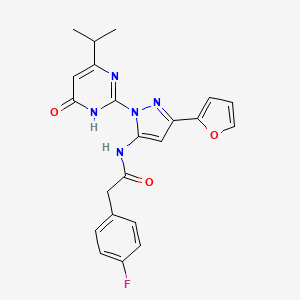

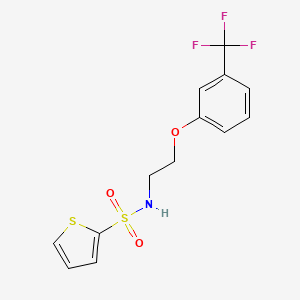

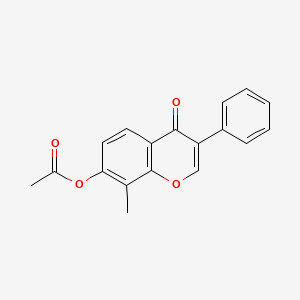

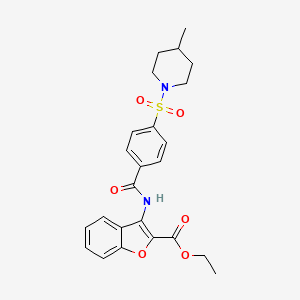

The compound appears to be a complex organic molecule with multiple functional groups, including a pyrazole ring, a thiazole ring, and a nitrobenzylidene group.

Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrazole and thiazole rings, followed by the introduction of the nitrobenzylidene group.Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. The pyrazole and thiazole rings would likely contribute to the compound’s stability and reactivity.Chemical Reactions Analysis

The reactivity of this compound would likely be influenced by the presence of the nitro group, which is electron-withdrawing, and the phenyl group, which can participate in aromatic reactions.Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would be influenced by its molecular structure. For example, the presence of multiple rings would likely make the compound relatively rigid, and the nitro group could make the compound more polar.Aplicaciones Científicas De Investigación

Novel Fluorescent Schiff Base Derivatives

This compound is part of a study on novel Schiff base analogs derived from 4-aminoantipyrine, which were synthesized and characterized for their structural and optical properties. The research explored the potential applications of these compounds in fluorescence-based sensors and molecular electronics due to their large Stokes shifts and dual emission properties. These properties make the compounds suitable for various applications in sensing and imaging technologies. The study provided a comprehensive analysis of the molecular interactions, structural conformations, and electronic characteristics of the compounds, offering insights into their potential utility in scientific research (Alam, Alam, & Lee, 2015).

Synthesis and Spectroscopic Investigations

Another aspect of research involves the synthesis of Schiff bases containing azo groups derived from this compound, focusing on their spectroscopic and theoretical investigations. The study highlights the versatility of these compounds in the synthesis of materials with specific optical properties, which can be tailored for applications in photonic devices, sensors, and molecular electronics. The detailed spectroscopic analysis supports the development of compounds with desired electronic and optical characteristics, facilitating their application in various scientific and technological domains (Özkınalı et al., 2018).

Anticancer Activity of Pyrazolo[3,4-d]pyrimidin-4-one Derivatives

Research into the anticancer activity of pyrazolo[3,4-d]pyrimidin-4-one derivatives, including compounds related to the one , has shown promising results. These compounds were tested for their antitumor activity on the MCF-7 human breast adenocarcinoma cell line, with some derivatives displaying significant inhibitory activity. This suggests potential applications of these compounds in the development of new anticancer drugs, highlighting the importance of structural modifications to enhance therapeutic efficacy (Abdellatif et al., 2014).

Safety And Hazards

Without specific information, it’s difficult to predict the exact safety and hazards associated with this compound. However, compounds with nitro groups can sometimes be explosive, so caution would be needed when handling this compound.

Direcciones Futuras

Future research on this compound could involve studying its synthesis, reactivity, and potential uses. For example, it could be interesting to explore whether this compound has any biological activity.

Please note that this is a general analysis based on the structure of the compound, and the actual properties and behavior of the compound could be different. For a comprehensive analysis, more specific information or experimental data would be needed.

Propiedades

IUPAC Name |

(5Z)-2-(1,5-dimethyl-3-oxo-2-phenylpyrazol-4-yl)imino-5-[(3-nitrophenyl)methylidene]-1,3-thiazolidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C21H17N5O4S/c1-13-18(20(28)25(24(13)2)15-8-4-3-5-9-15)22-21-23-19(27)17(31-21)12-14-7-6-10-16(11-14)26(29)30/h3-12H,1-2H3,(H,22,23,27)/b17-12- |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGVATLKAUWAYBT-ATVHPVEESA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)C(=CC4=CC(=CC=C4)[N+](=O)[O-])S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC1=C(C(=O)N(N1C)C2=CC=CC=C2)N=C3NC(=O)/C(=C/C4=CC(=CC=C4)[N+](=O)[O-])/S3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C21H17N5O4S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

435.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

(Z)-2-((1,5-dimethyl-3-oxo-2-phenyl-2,3-dihydro-1H-pyrazol-4-yl)amino)-5-(3-nitrobenzylidene)thiazol-4(5H)-one | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-amino-4-[hydroxy(methoxy)methyl]-4,7,7-trimethyl-5-oxo-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile](/img/structure/B2751106.png)

![3-{3-oxo-5-[({[2-(4-sulfamoylphenyl)ethyl]carbamoyl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}-N-[(thiophen-2-yl)methyl]propanamide](/img/structure/B2751107.png)

![2-bromo-N-[4-(1,1-dioxothiazinan-2-yl)phenyl]benzamide](/img/structure/B2751109.png)

![[Cis-3-(benzyloxy)cyclobutyl]acetonitrile](/img/structure/B2751110.png)

![4-(4-fluorophenyl)-N-[2-(trifluoromethyl)phenyl]piperazine-1-carbothioamide](/img/structure/B2751112.png)

![N-Methyl-N-[2-(1-methyl-1,3-dihydroisoindol-2-yl)-2-oxoethyl]prop-2-enamide](/img/structure/B2751121.png)

![6-(1-(4-methoxyphenyl)ethyl)-3-(pyridin-2-yl)isothiazolo[4,5-d]pyrimidine-5,7(4H,6H)-dione](/img/structure/B2751123.png)